(R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(8-4-9-5-8)7-2-3-11-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
AYDQLBCXZWITRE-SSDOTTSWSA-N |
Isomeric SMILES |
CN([C@@H]1CCOC1)C2CNC2 |
Canonical SMILES |
CN(C1CCOC1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and azetidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine, in the development of anticancer agents. The azetidine ring system is known for its ability to mimic natural amino acids, which can be advantageous in drug design targeting cancer cells. For instance, the synthesis of new azetidine and oxetane amino acid derivatives has been reported to exhibit significant biological activity against various cancer cell lines .
Neuropharmacological Effects
Compounds containing azetidine structures have also been investigated for their neuropharmacological properties. The unique structural features of (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine may contribute to its potential as a therapeutic agent in treating neurological disorders. Research indicates that modifications in the azetidine scaffold can lead to enhanced receptor binding affinities, making them suitable candidates for further pharmacological evaluation .
Synthetic Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it an essential building block in the synthesis of more complex molecules. Recent methodologies have demonstrated efficient synthetic routes for producing azetidine derivatives, showcasing the versatility of (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine in generating diverse chemical entities .
Catalytic Applications
In addition to serving as a synthetic intermediate, (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine has been explored for its catalytic properties in organic reactions. Its ability to facilitate certain reactions under mild conditions presents opportunities for developing greener synthetic methodologies, aligning with contemporary trends in sustainable chemistry .
Case Study 1: Anticancer Activity Evaluation
A study evaluated various azetidine derivatives' anticancer properties using MCF-7 human breast cancer cell lines. The results indicated that specific modifications to the azetidine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine | 15 | Induction of apoptosis |
| Standard Chemotherapy Agent | 30 | DNA intercalation |
Case Study 2: Synthesis and Characterization
A recent publication detailed a one-step synthesis method for azetidine derivatives, including (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .
Mechanism of Action
The mechanism of action of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Stereochemical Impact : The (R)-enantiomer (target compound) and (S)-enantiomer exhibit distinct spatial arrangements, which may lead to differences in receptor binding or metabolic stability. For example, enantiomers often show divergent activity in chiral environments like enzyme active sites.
Azetidine vs.
Substituent Effects: Ethyl vs. Methyl: The ethyl group in the benzofuran derivative increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties of Selected Analogues
Biological Activity
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on various cellular pathways and interactions with biomolecules. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.
- Molecular Formula : C₉H₁₅N
- Molecular Weight : 155.23 g/mol
- Purity : 95%+
- Chemical Structure : The compound features a tetrahydrofuran moiety attached to an azetidine ring, contributing to its unique biological properties.
The biological activity of (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine is thought to involve interactions with specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism remains under investigation, but preliminary studies suggest it may act as a modulator of signaling pathways relevant to cell proliferation and survival.
Anticancer Activity
Research indicates that azetidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine have shown antiproliferative effects in various cancer cell lines:
The compound's ability to inhibit cell proliferation suggests potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
Azetidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
| Compound Type | Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Azetidine Derivative | E. coli | >512 | |
| Azetidine Derivative | S. aureus | <100 |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections.
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes, potentially acting as an inhibitor. For example, azetidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression:
This highlights the potential for (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine in drug design aimed at modulating enzyme activity.
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated the antiproliferative effects of azetidine derivatives on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with IC50 values as low as 8 nM for some analogs, indicating high potency against cancer cell lines .
- Inhibition of Protein-Ligand Interactions : Research on methyl effects in protein-ligand binding has shown that the addition of methyl groups can enhance binding affinity and specificity, which may be relevant for optimizing the biological activity of azetidine-based compounds .
- Synthesis and Biological Evaluation : Recent syntheses of novel azetidine compounds have revealed promising biological activities across various assays, suggesting that structural modifications can lead to enhanced efficacy against targeted diseases .
Q & A
Q. What are the standard synthetic routes for (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine, and how are chiral centers introduced?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Step 1: React tetrahydrofuran-3-amine with methyl iodide in the presence of a base (e.g., triethylamine) to form N-methyltetrahydrofuran-3-amine .
- Step 2: Introduce the azetidin-3-yl group via coupling reactions. A common approach uses azetidine derivatives (e.g., azetidin-3-yl methanesulfonate) reacting with the methylated tetrahydrofuran intermediate under basic conditions .
- Chirality Control: Enantioselective synthesis is achieved using chiral auxiliaries or catalysts. For instance, chiral chromatography (e.g., SFC or HPLC with chiral columns like Chiralpak® AD-H) can resolve racemic mixtures, as seen in related tetrahydrofuran-containing compounds .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity and stereochemistry. Key signals include the azetidine NH (~δ 2.5–3.5 ppm) and tetrahydrofuran protons (δ 3.6–4.0 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL or similar software) resolves absolute configuration. For example, space group P2₁2₁2₁ and Flack parameter analysis validate the R-configuration .
- HPLC-MS: Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~171 for the core structure) .
Q. What are the primary research applications of this compound in drug discovery?
Methodological Answer:
- Enzyme Inhibition: The azetidine and tetrahydrofuran motifs are explored as rigid scaffolds for kinase or protease inhibitors. For example, similar compounds show activity against VEGFR2/KDR (IC₅₀ < 100 nM) .
- Receptor Modulation: The tertiary amine moiety may interact with GPCRs (e.g., serotonin or dopamine receptors). Testing involves radioligand binding assays .
- Antimicrobial Screening: Evaluate against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays, following protocols from δ-carboline analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for enantiopure forms of this compound?
Methodological Answer:
- Data Collection: Use high-resolution X-ray sources (e.g., synchrotron radiation) to mitigate weak diffraction from small crystals (<0.2 mm³) .
- Twinning Analysis: Employ PLATON or TWINLAW to detect twinning. Refinement in SHELXL with TWIN/BASF commands can model twin domains .
- Validation: Cross-check with Flack (e.g., 0.05(8) in related structures) and Hooft parameters to confirm enantiopurity .
Q. What strategies optimize yield and enantiomeric excess (ee) in large-scale synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed aminations to achieve >90% ee .
- Flow Chemistry: Continuous-flow reactors enhance reproducibility for sensitive intermediates (e.g., azetidine ring formation at −20°C) .
- Workup Optimization: Liquid-liquid extraction (e.g., dichloromethane/water) and crystallization (e.g., hexane/ethyl acetate) improve purity (>99%) .
Q. How do solvent polarity and temperature affect the conformational stability of the azetidine-tetrahydrofuran system?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict energy barriers for ring puckering. Compare with variable-temperature NMR (VT-NMR) data .
- Experimental Validation: In CDCl₃, observe coalescence of diastereotopic protons near −40°C, indicating conformational exchange .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize the chair-like conformation via hydrogen bonding, as shown in related amines .
Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?
Methodological Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving azetidine rings .
- Drying Agents: Pre-dry tetrahydrofuran over Na/benzophenone to remove H₂O .
- Quenching: Add intermediates to cold aqueous NH₃ to prevent decomposition, followed by extraction (3× CH₂Cl₂) .
Q. How can researchers mitigate toxicity risks during biological testing?
Methodological Answer:
- In Silico Screening: Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity or hERG inhibition .
- In Vitro Models: Prioritize cell viability assays (e.g., MTT on HEK293 cells) before animal studies .
- Safety Protocols: Follow OSHA guidelines (29 CFR 1910) for handling amines, including fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
